Chavibetol

Beschreibung

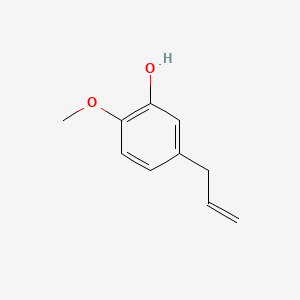

Chavibetol (5-allyl-2-methoxyphenol) is a phenylpropanoid compound predominantly found in Piper betle L. leaves, where it serves as a major phytochemical marker . Structurally, it consists of a phenolic ring with a methoxy group at position 2 and an allyl group at position 5 (Figure 1). This compound is distinguished from its isomer eugenol (4-allyl-2-methoxyphenol) by the position of the allyl substituent, which significantly influences its chemical and biological properties .

Eigenschaften

IUPAC Name |

2-methoxy-5-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBVQXIMTZKSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198206 | |

| Record name | Chavibetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-19-9 | |

| Record name | Chavibetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chavibetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chavibetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHAVIBETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE7NQ16G4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Natural Extraction from Plant Sources

Solvent-Based Isolation from Piper betle

Chavibetol is most abundantly isolated from betel leaves (Piper betle L.), where it constitutes a major component of the essential oil. The hexane extract of dried leaves yields this compound through a multi-step process:

- Maceration : Dried powdered leaves are macerated in hexane (1:10 w/v) for 72 hours at 25°C, followed by filtration and solvent evaporation under reduced pressure.

- Column Chromatography : The crude hexane extract is fractionated using silica gel chromatography with a gradient elution of hexane-ethyl acetate (9:1 to 7:3). This compound-rich fractions are identified via thin-layer chromatography (TLC) with R~f~ = 0.45 in hexane:ethyl acetate (8:2).

- GC-MS Validation : Final purification employs gas chromatography-mass spectrometry (GC-MS), confirming this compound’s identity through a molecular ion peak at m/z 164.20 and characteristic fragments at m/z 149 (M~–~CH~3~) and 121 (M~–~CH~2~CHCH~2~).

Table 1: Key Spectral Data for this compound from Natural Extraction

Hydrodistillation and Steam Distillation

Alternative methods involve hydrodistillation of fresh betel leaves, yielding 0.8–1.2% (v/w) essential oil containing 60–70% this compound. Steam distillation at 100–105°C for 4 hours followed by liquid-liquid extraction with dichloromethane achieves 85% recovery efficiency.

Synthetic Routes to this compound

Halogenation-Etherification-Grignard Reaction Sequence

A patented synthesis (CN111454133A) involves four stages:

Halogenation of Guaiacol

Guaiacol undergoes electrophilic substitution with sulfonyl chloride (SO~2~Cl~2~) in toluene at 20°C for 6 hours, producing 4-chloro-2-methoxyphenol (90% yield):

$$

\text{Guaiacol} + \text{SO}2\text{Cl}2 \xrightarrow{\text{Toluene}} \text{4-Chloro-2-methoxyphenol} + \text{HCl} \quad

$$

Etherification with Methyl Chloromethyl Ether

The chlorinated intermediate reacts with methyl chloromethyl ether in dichloromethane using triethylamine as a base, yielding 4-chloro-2-methoxy-1-methoxymethylphenol (98% yield).

Grignard Allylation

Treatment with allyl magnesium bromide in diethyl ether introduces the allyl group, forming 4-allyl-2-methoxy-1-methoxymethylphenol. Subsequent deprotection with p-toluenesulfonic acid in refluxing ethanol affords this compound with an overall yield of 72%.

Table 2: Synthetic Pathway Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Halogenation | SO~2~Cl~2~, toluene, 6 h, 20°C | 90 |

| Etherification | ClCH~2~OCH~3~, Et~3~N, CH~2~Cl~2~ | 98 |

| Grignard Reaction | Allyl MgBr, Et~2~O, 12 h | 85 |

| Deprotection | p-TsOH, EtOH, reflux | 92 |

Modified Claisen Rearrangement

A less common route involves the Claisen rearrangement of eugenol acetate under acidic conditions:

- Acetylation : Eugenol reacts with acetic anhydride to form eugenyl acetate.

- Rearrangement : Heating eugenyl acetate at 200°C in the presence of montmorillonite K10 clay induces-sigmatropic rearrangement, yielding this compound acetate (65% yield).

- Hydrolysis : Basic hydrolysis with NaOH/EtOH converts the acetate to this compound (95% yield).

Comparative Analysis of Methods

Yield and Purity

Advanced Characterization Techniques

Spectroscopic Fingerprinting

Analyse Chemischer Reaktionen

Chelation Reactions with Metal Oxides

Chavibetol reacts with zinc oxide (ZnO) to form cementitious products, though slower than its isomers (e.g., o-eugenol) due to steric hindrance from the allyl group and differences in ionization constants .

Table 2: Comparative Chelation Reactivity

| Compound | Reaction Rate with ZnO | Steric Hindrance | Ionization Constant (pKa) |

|---|---|---|---|

| This compound | Low | High | ~9.8 |

| o-Eugenol | High | Low | ~9.2 |

Acetylation and Derivative Formation

This compound undergoes acetylation to form this compound acetate, a reaction catalyzed by acetic anhydride in pyridine . This derivative exhibits enhanced lipophilicity (logP = 2.8) compared to the parent compound (logP = 2.3) .

Key Reaction:

This compound acetate demonstrates superior drug-likeness properties, adhering to Lipinski’s rule of five (molecular weight = 206.37 g/mol, logP = 2.8) .

Antioxidant Activity

This compound scavenges free radicals via hydrogen atom transfer, as shown in DPPH assays (IC₅₀ = 12.4 µg/mL) . Its activity is attributed to the phenolic –OH group, which donates protons to stabilize radicals.

Table 3: Antioxidant Performance

| Assay | Activity (IC₅₀) | Mechanism |

|---|---|---|

| DPPH radical scavenging | 12.4 µg/mL | Hydrogen atom transfer |

| Lipid peroxidation | 68% inhibition | Chelation of Fe²⁺/Cu²⁺ |

Pharmacological Interactions

This compound modulates thyroid peroxidase (TPO) activity, normalizing serum thyroxine (T₄) and triiodothyronine (T₃) levels in thyrotoxic rats at 20 mg/kg . It restores hepatic 5'-deiodinase-I activity and cellular antioxidants (e.g., glutathione) while reducing lipid peroxidation .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Chavibetol has been investigated for its therapeutic potential, particularly in treating thyroid disorders and exhibiting antioxidant properties.

Thyroid Health

Recent studies have demonstrated that this compound can ameliorate thyrotoxicosis in animal models. In a study involving thyrotoxic rats, this compound treatment normalized several physiological indices, including thyroid peroxidase activity and serum hormone levels, suggesting its potential as a therapeutic agent against thyroid dysfunctions. The results indicated that this compound's effects were comparable to those of conventional antithyroid medications such as propylthiouracil .

Antioxidant Activity

This compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Its ability to preserve cellular integrity and reduce lipid peroxidation in thyrotoxic conditions highlights its potential as a natural antioxidant agent .

Agricultural Applications

This compound is recognized as a potent phytotoxic compound, making it valuable in agricultural settings.

Bioherbicide Potential

Research indicates that this compound is the major phytotoxic constituent in betel leaf oil, exhibiting significant inhibitory effects on the germination and growth of various weed species, including bermudagrass (Cynodon dactylon) and green amaranth (Amaranthus viridis). The compound demonstrated a dose-dependent inhibition of seed germination in wheatgrass (Triticum aestivum), with effective concentrations ranging from 1.7 to 53.6 mg L depending on the application method .

Table 1: Phytotoxic Effects of this compound

| Plant Species | IC50 (mg L) | Application Method |

|---|---|---|

| Wheatgrass | 15.8–53.4 | Water/Agar medium |

| Bermudagrass | 1.7–4.5 | Direct spray |

| Green Amaranth | 34.4–53.6 | Both application modes |

Cosmetic and Aromatherapy Uses

This compound's unique aroma makes it suitable for various cosmetic applications, including perfumes and aromatherapy products. Its incorporation into essential oils can enhance the sensory experience of these products while providing potential therapeutic benefits .

Case Studies and Research Findings

Several studies have highlighted the multifaceted applications of this compound:

- A study on isolating this compound from essential oils reported high purity levels (98.7%) and effective isolation techniques using high-performance liquid chromatography (HPLC) .

- Research into the structure-activity relationship of this compound revealed its significant role as a phytotoxin, emphasizing its potential as a natural herbicide .

Wirkmechanismus

Chavibetol shares similarities with other phenylpropanoid compounds such as eugenol and hydroxychavicol. it exhibits unique properties that distinguish it from these compounds:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Chavibetol vs. Eugenol

- Structure: this compound (5-allyl-2-methoxyphenol) differs from eugenol (4-allyl-2-methoxyphenol) in the position of the allyl group, leading to distinct retention indices (LRIs) in GC-MS analysis: this compound: LRI 1374.0 ± 1.4 Eugenol: LRI 1361.7 ± 0.5

- Occurrence: this compound is a major constituent of P. betle leaf essential oils (up to 53.1% in some chemotypes), whereas eugenol is more abundant in cloves (Syzygium aromaticum) and cinnamon (Cinnamomum spp.) .

- Pharmacological Activity: this compound demonstrates stronger antioxidant activity in P. betle extracts, attributed to its ability to scavenge free radicals . Eugenol is widely recognized for its antiseptic and analgesic properties but shows lower specificity as a chemical marker for P. betle due to its presence in unrelated plant families .

This compound vs. Methyleugenol

- Structure: Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a methylated derivative of eugenol.

- Isolation Efficiency: this compound is isolated with higher purity (98.7%) and mass recovery (94.6%) compared to methyleugenol (85.3% purity, 86.4% recovery) using HPLC .

This compound vs. Chavicol

Analytical Differentiation

GC-MS and HPLC are critical for distinguishing this compound from analogs:

- GC-MS: this compound elutes later than eugenol (retention time difference: 0.3–0.6 min) due to its higher LRI . Key MS fragment: Molecular ion at m/z 164 .

- HPLC: this compound is efficiently separated using a hexane:ethanol (92:8) mobile phase, achieving 98.7% purity .

- NMR : Distinct ¹H-NMR signals at δ6.80–6.92 (aromatic protons) and δ2.08 (allyl group) confirm its structure .

Pharmacological and Industrial Relevance

Biologische Aktivität

Chavibetol, a naturally occurring compound primarily found in the leaves of the betel plant (Piper betle), has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, phytotoxicity, and other relevant findings from recent research.

This compound is classified as a phenylpropanoid and is recognized for its presence in essential oils derived from various plants. The isolation of this compound has been achieved through methods such as high-performance liquid chromatography (HPLC), yielding high purity levels (98.7%) and significant mass recovery (94.6%) .

Table 1: Isolation Data for this compound

| Parameter | Value |

|---|---|

| Isolated Mass (mg) | 102.7 |

| Purity (%) | 98.7 |

| Mass Recovery (%) | 94.6 |

| Processing Time | 1.5 hours |

| Solvent Consumption (mL) | 528 |

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens, particularly oral cavity pathogens. Studies have shown that this compound can inhibit biofilm formation by anaerobic bacteria, suggesting its potential use in oral care products .

2. Phytotoxic Effects

As a major phytotoxic component of betel leaf oil, this compound has demonstrated significant inhibitory effects on the growth of several plant species, including bermudagrass (Cynodon dactylon) and green amaranth (Amaranthus viridis). Research indicates that this compound can inhibit seed germination and plant growth in a dose-dependent manner .

Table 2: Phytotoxicity of this compound

| Plant Species | IC50 (μg/mL) |

|---|---|

| Wheatgrass (Triticum aestivum) | 34.4–53.6 |

| Bermudagrass (Cynodon dactylon) | 1.7–4.5 |

| Green Amaranth (Amaranthus viridis) | Not specified |

Case Studies and Research Findings

A notable case study focused on the isolation and characterization of this compound from Piper betle essential oil highlighted its significant biological activities, including insecticidal properties and potential applications in pest management . Additionally, research has indicated that this compound may be metabolized into reactive intermediates that could influence its biological effects .

Q & A

Q. What are the recommended analytical techniques for confirming chavibetol’s identity and purity in plant extracts?

this compound’s identification requires complementary spectral analyses. 1H and 13C-NMR are critical for structural elucidation, while GC-MS and HPLC (with standards) validate purity and quantify concentrations . For instance, GC-MS retention indices (LRIs) must align with literature values (e.g., LRI 1374.0±1.4 for this compound) to avoid misidentification with eugenol .

Q. How can this compound be isolated from plant matrices like Piper betle with high purity?

High-performance liquid chromatography (HPLC) using an isocratic solvent system (hexane:ethanol, 92:8) achieves optimal separation of this compound from co-occurring phenylpropanoids . Preparative-scale HPLC with GC/FID validation ensures mass recovery (>90%) and purity (>95%) .

Q. Why is this compound considered a chemical marker for Piper betle instead of eugenol?

this compound dominates in Piper betle essential oils (e.g., 79.17% in Ocimum basilicum agro-waste), whereas eugenol appears as a minor constituent. Discrepancies arise from misreported GC-MS retention times; this compound’s LRI (1374.0±1.4) deviates significantly from eugenol’s (1361.7±0.5), necessitating rigorous spectral cross-validation .

Q. What challenges arise when quantifying this compound in complex essential oil matrices?

Co-elution with structurally similar compounds (e.g., methyleugenol) complicates quantification. GC/FID with internal standards (e.g., n-alkanes) or RP-HPLC (C18 columns, 0.78–100 µg/ml linear range) improves accuracy . Matrix effects in hydrodistillation extracts may also degrade this compound, requiring cold extraction methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in identifying this compound versus eugenol using GC-MS?

Combine retention index (RI) matching with multimodal validation :

- Compare experimental LRIs against literature values (±5 tolerance) .

- Use HPLC-DAD/UV for retention time alignment (e.g., this compound at 8.2 min vs. eugenol at 7.9 min) .

- Cross-validate with 1H-NMR to distinguish methoxy group positions (e.g., this compound: 2-methoxy-5-allylphenol vs. eugenol: 4-allyl-2-methoxyphenol) .

Q. What strategies optimize HPLC conditions for this compound isolation from co-occurring compounds?

- Mobile phase optimization : Test isocratic (hexane:ethanol, 92:8) versus gradient elution to balance resolution and run time .

- Column selection : C18 columns with 5 µm particle size enhance peak symmetry for phenylpropanoids .

- Load capacity : Scale to preparative columns (e.g., 250 × 20 mm) for >90% mass recovery without sacrificing purity .

Q. How should an HPLC method for this compound quantification be validated?

Follow ICH Q2(R1) guidelines :

- Linearity : R² ≥ 0.9987 over 0.78–100 µg/ml .

- Precision : ≤0.7% RSD for intraday/interday retention times .

- Recovery : 92.8–100.3% via spiked matrix tests at low/medium/high concentrations .

- LOD/LOQ : 0.03–0.06 µg/ml and 0.05–0.52 µg/ml, respectively, using signal-to-noise ratios .

Q. What methodologies address discrepancies in spectral data for this compound identification?

- Multi-technique cross-validation : Pair GC-MS with HPLC-UV/DAD to confirm retention profiles .

- Reference standards : Use commercially sourced this compound (CAS: 501-19-9) for direct spectral comparisons .

- Isomer-specific markers : Differentiate this compound from (Z)-isoeugenol via NOESY NMR to confirm allyl group orientation .

Q. How does extraction time influence this compound yield in different solvents?

- Ethanol extracts : Maximum this compound (16.26% w/w) at 8 hours, with degradation observed beyond 24 hours .

- Aqueous extracts : this compound is undetectable due to poor solubility; hydroxychavicol (34.24% w/w) dominates at 24 hours .

- Cold maceration : Preserves this compound integrity compared to hydrodistillation, which risks thermal degradation .

Q. How can reproducibility in this compound isolation protocols be ensured across laboratories?

- Standardized SOPs : Detail column conditioning, injection volumes, and solvent ratios .

- Interlab calibration : Share reference chromatograms and NMR spectra via open-access repositories.

- Reporting standards : Adhere to Beilstein Journal guidelines for experimental replication (e.g., spectral data in supplementary files) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.